molecular formula C11H11ClN2O2 B12921123 3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 88405-08-7

3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12921123
CAS No.: 88405-08-7
M. Wt: 238.67 g/mol
InChI Key: LNDDOCCBFNRABJ-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-ethoxy-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with methyl iodide under basic conditions. The reaction typically proceeds at room temperature and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and methyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

88405-08-7

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

3-chloro-2-ethoxy-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-10-8(12)11(15)14-6-4-5-7(2)9(14)13-10/h4-6H,3H2,1-2H3

InChI Key

LNDDOCCBFNRABJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)N2C=CC=C(C2=N1)C)Cl

Origin of Product

United States

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